4-Amino-7-methylpteridin-6(5H)-one
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Overview
Description
4-Amino-7-methylpteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methylpteridin-6(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methylpteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine-6,7-dione derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-Amino-7-methylpteridin-6(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-methylpteridin-6(5H)-one involves its interaction with specific molecular targets. It may act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pterin: A basic structure in the pteridine family.
Biopterin: A naturally occurring pteridine involved in the synthesis of neurotransmitters.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
4-Amino-7-methylpteridin-6(5H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl and amino groups may influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
89792-53-0 |
---|---|
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-amino-7-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H7N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2H,1H3,(H,12,13)(H2,8,9,10,11) |
InChI Key |
CLIDOXHOMUAWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC(=C2NC1=O)N |
Origin of Product |
United States |
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